Antiproliferative Potency in MCF-7 Breast Cancer Cells: 7-Methyl vs. 7-Hydroxy Substitution
2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid demonstrates antiproliferative activity against human MCF-7 breast carcinoma cells with an IC₅₀ value of approximately 9.54 μM after 72 h of exposure, as determined by MTT assay [1]. In contrast, the 7-hydroxy analog (umbelliferone, 7-hydroxycoumarin) exhibits an IC₅₀ of 476.3 μM under comparable assay conditions in the same cell line [2]. This 50-fold difference in potency illustrates that the 7-methyl substitution confers substantially enhanced antiproliferative efficacy relative to the hydroxyl-substituted scaffold.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 9.54 μM |
| Comparator Or Baseline | 7-hydroxycoumarin (umbelliferone): 476.3 μM |
| Quantified Difference | Approximately 50-fold greater potency |
| Conditions | Human MCF-7 breast carcinoma cells; 72 h incubation; MTT assay |
Why This Matters
This quantitative differential enables researchers to select the 7-methyl analog over the 7-hydroxy analog when a more potent coumarin-based antiproliferative starting point is required.
- [1] ChEMBL Assay CHEMBL2345705. Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. European Bioinformatics Institute. View Source
- [2] Barthomeuf C, et al. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line. Paperity (reference data for umbelliferone IC₅₀ = 476.3 μM). View Source
